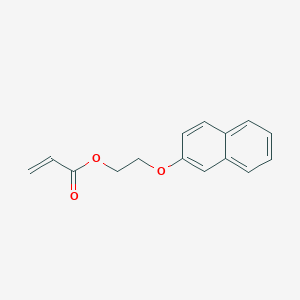

2-(2-Naphthyloxy)ethyl acrylate

Description

2-(2-Naphthyloxy)ethyl acrylate is an acrylate ester featuring a naphthyloxy group linked via an ethyl chain to the acrylate moiety. While direct data on this compound is absent in the provided evidence, its structure suggests applications in polymer chemistry, UV-curable coatings, and specialty materials.

Properties

CAS No. |

64022-15-7 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-naphthalen-2-yloxyethyl prop-2-enoate |

InChI |

InChI=1S/C15H14O3/c1-2-15(16)18-10-9-17-14-8-7-12-5-3-4-6-13(12)11-14/h2-8,11H,1,9-10H2 |

InChI Key |

OEXUTOBUVQBHCH-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OCCOC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

C=CC(=O)OCCOC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares key structural and molecular parameters of 2-(2-Naphthyloxy)ethyl acrylate with analogous compounds:

*Note: Data for this compound is inferred based on structural analogs.

Physicochemical Properties

- Reactivity : Bulky substituents (e.g., naphthyloxy) reduce polymerization rates compared to smaller acrylates like ethylhexyl acrylate, necessitating optimized initiator systems.

- Solubility: Aromatic groups enhance solubility in non-polar solvents, whereas hydroxyethyl acrylate is water-miscible .

- Thermal Stability : Naphthyloxy and biphenylyloxy derivatives () likely exhibit higher decomposition temperatures (>300°C) than aliphatic analogs.

Preparation Methods

Esterification of Acrylic Acid or Acrylic Acid Derivatives with 2-(2-Naphthyloxy)ethanol

The most direct and commonly reported method involves the reaction of acrylic acid or an activated acrylic acid derivative (such as acryloyl chloride or acrylic anhydride) with 2-(2-naphthyloxy)ethanol under controlled conditions.

- Reactants:

- Acrylic acid or acryloyl chloride

- 2-(2-Naphthyloxy)ethanol

- Catalysts/Conditions:

- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid for direct esterification

- Base or acid scavengers such as triethylamine when using acryloyl chloride to neutralize HCl formed

- Solvents like dichloromethane or tetrahydrofuran (THF)

- Temperature control to avoid premature polymerization (typically 0–25°C)

- Procedure:

- Slowly add acryloyl chloride to a cooled solution of 2-(2-naphthyloxy)ethanol and triethylamine in anhydrous solvent

- Stir under inert atmosphere (nitrogen or argon) to prevent oxidation and polymerization

- After reaction completion, wash the reaction mixture to remove salts and impurities

- Purify the product by distillation or chromatography

Transesterification Route

An alternative method involves transesterification of an acrylate ester (e.g., methyl acrylate) with 2-(2-naphthyloxy)ethanol.

- Reactants:

- Methyl acrylate or ethyl acrylate

- 2-(2-Naphthyloxy)ethanol

- Catalysts:

- Acidic catalysts (e.g., sulfuric acid, p-toluenesulfonic acid)

- Basic catalysts (e.g., sodium methoxide)

- Conditions:

- Elevated temperatures (60–100°C)

- Removal of methanol or ethanol byproduct to drive equilibrium

- Advantages:

- Avoids use of corrosive acryloyl chloride

- Potentially milder conditions

Research Findings and Data Summary

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Reactants | 2-(2-Naphthyloxy)ethanol, acryloyl chloride | Molar ratio ~1:1 |

| Solvent | Dichloromethane, THF | Anhydrous, inert atmosphere |

| Catalyst | Triethylamine (base), p-toluenesulfonic acid (acid) | Neutralizes acid byproducts |

| Temperature | 0–25°C (for acryloyl chloride method) | Lower temperatures reduce polymerization |

| Reaction Time | 2–6 hours | Monitored by TLC or NMR |

| Polymerization Inhibitors | Hydroquinone (50–100 ppm) | Added to prevent premature polymerization |

| Yield | 75–90% | Depends on purification method |

| Purification | Column chromatography, vacuum distillation | Ensures high purity |

Analytical Characterization

The product is typically characterized by:

- NMR Spectroscopy: Confirms the ester linkage and vinyl group integrity.

- Infrared Spectroscopy (IR): Ester carbonyl stretch (~1730 cm^-1) and aromatic C-H stretches.

- Mass Spectrometry: Molecular ion peak at 242.27 g/mol.

- Chromatography: Purity assessment by HPLC or GC.

Summary and Recommendations

The preparation of 2-(2-Naphthyloxy)ethyl acrylate is most reliably achieved by esterification of 2-(2-naphthyloxy)ethanol with acryloyl chloride under controlled low-temperature conditions and inert atmosphere to prevent side reactions. The use of polymerization inhibitors and careful purification ensures a high-quality monomer suitable for advanced polymer synthesis.

Alternative methods such as transesterification provide safer routes but may require longer reaction times and more rigorous removal of byproducts. Optimization of reaction parameters including molar ratios, temperature, and catalyst concentration is essential for maximizing yield and purity.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-Naphthyloxy)ethyl acrylate, and what reaction conditions are critical for high yield?

Methodological Answer:

The synthesis typically involves a two-step process:

Etherification : Reacting 2-naphthol with ethylene glycol under acidic or basic conditions to form 2-(2-naphthyloxy)ethanol.

Esterification : Acryloylation of the intermediate using acryloyl chloride in the presence of a base (e.g., triethylamine) to prevent polymerization.

Critical parameters include:

- Temperature control (<5°C during acryloyl chloride addition to suppress side reactions).

- Solvent choice (anhydrous dichloromethane or THF to avoid hydrolysis).

- Stoichiometric ratios (excess acryloyl chloride to drive esterification to completion).

Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted naphthol and oligomers .

Advanced: How can reaction conditions be optimized to minimize oligomerization during the synthesis of this compound?

Methodological Answer:

Oligomerization is a common challenge due to the acrylate group’s reactivity. Strategies include:

- Inhibitors : Adding 200–300 ppm 4-methoxyphenol as a radical scavenger .

- Low-temperature processing : Maintaining temperatures below 10°C during esterification.

- Controlled acryloyl chloride addition : Using dropwise addition over 1–2 hours to limit exothermic side reactions.

Post-synthesis, monitor oligomer content via GPC (gel permeation chromatography) and adjust inhibitor concentrations as needed .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.0–6.5 ppm (acrylate protons), δ 4.3–4.5 ppm (ethyleneoxy –CH₂– groups), and aromatic protons (δ 7.2–8.0 ppm) from the naphthyl group.

- ¹³C NMR : Confirm ester carbonyl (~165–170 ppm) and naphthyl carbons.

- FT-IR : Absorbance at ~1720 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch), and 1250 cm⁻¹ (C–O–C ether linkage).

- HPLC : Quantify purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced: How can researchers resolve discrepancies in reported thermal stability data for this compound?

Methodological Answer:

Conflicting thermal stability data may arise from:

- Impurity profiles : Trace naphthol or moisture can lower decomposition temperatures. Use TGA-MS (thermogravimetric analysis with mass spectrometry) to identify degradation byproducts.

- Methodological variations : Standardize heating rates (e.g., 10°C/min in nitrogen atmosphere) and sample preparation (lyophilized vs. solution-cast films).

Cross-validate with DSC (differential scanning calorimetry) to detect glass transition temperatures (Tg) and exothermic decomposition peaks .

Basic: What are the recommended storage conditions to prevent polymerization or degradation of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to inhibit thermal- or light-induced radical polymerization .

- Inert atmosphere : Use nitrogen or argon headspace to exclude oxygen, which can initiate autoxidation.

- Stabilizers : Include 200–300 ppm 4-methoxyphenol, with periodic replenishment confirmed via HPLC .

Advanced: What strategies are effective for copolymerizing this compound with hydrophobic monomers while maintaining phase compatibility?

Methodological Answer:

- Monomer selection : Pair with styrene or methyl methacrylate to balance hydrophobicity.

- Solvent-mediated polymerization : Use toluene or DMF to enhance solubility during radical initiation (AIBN or benzoyl peroxide).

- Reactivity ratio analysis : Determine via the Mayo-Lewis method to optimize feed ratios and minimize phase separation.

Characterize copolymer homogeneity using AFM (atomic force microscopy) or DLS (dynamic light scattering) .

Basic: How can researchers assess the cytotoxicity of this compound in biomedical applications?

Methodological Answer:

- In vitro assays : Use MTT or resazurin assays on human fibroblast cells (e.g., NIH/3T3) at concentrations 0.1–10 mM.

- Leachable testing : Extract polymers in PBS (37°C, 24h) and analyze extracts via LC-MS for residual monomer content.

- Positive controls : Compare with known cytotoxic acrylates (e.g., methyl acrylate) to benchmark results .

Advanced: What computational methods predict the reactivity of this compound in radical polymerization systems?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to estimate bond dissociation energies (BDEs) of the acrylate double bond.

- Kinetic modeling : Use the PREDICI® software to simulate chain propagation/termination rates based on monomer reactivity ratios.

Validate predictions with ESR (electron spin resonance) to detect radical intermediates during polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.